![molecular formula C14H19N B2998233 1-Phenyl-2-azaspiro[3.5]nonane CAS No. 1871889-41-6](/img/structure/B2998233.png)

1-Phenyl-2-azaspiro[3.5]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

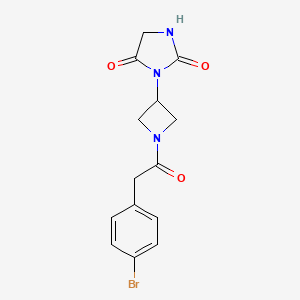

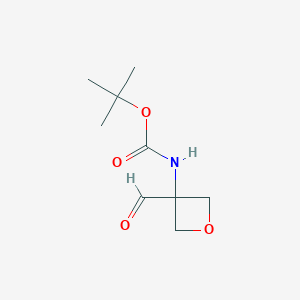

1-Phenyl-2-azaspiro[3.5]nonane is a chemical compound with the CAS number 1871889-41-6 . It has a molecular weight of 203.28 . The IUPAC name for this compound is 1-phenyl-7-oxa-2-azaspiro[3.5]nonane .

Molecular Structure Analysis

The InChI code for 1-Phenyl-2-azaspiro[3.5]nonane is 1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

1-Phenyl-2-azaspiro[3.5]nonane is an oil at room temperature . More specific physical and chemical properties such as color, density, hardness, melting and boiling points are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties :

- Kamiński, Obniska, and Dybała (2008) described the synthesis and pharmacological properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, highlighting their potential as anticonvulsants in various models (Kamiński, Obniska, & Dybała, 2008).

- Obniska et al. (2005) synthesized N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane, which showed promising anticonvulsant activity (Obniska et al., 2005).

Synthesis and Structural Analysis :

- Nagasaka, Sato, and Saeki (1997) focused on the synthesis and resolution of 1-azaspiro[4.4]nonane-2,6-dione enantiomers, contributing to the understanding of its structural properties (Nagasaka, Sato, & Saeki, 1997).

- El Bialy, Braun, and Tietze (2005) synthesized azaspiro[4.4]nonanes as key structures in bioactive natural products, highlighting their relevance in antileukemic activity (El Bialy, Braun, & Tietze, 2005).

Chemical Reactions and Applications :

- Nikiforova et al. (2021) explored the reactions of 2- and 4-(Arylmethylideneamino)phenols with methyl 1-bromocyclohexanecarboxylate and zinc, forming 2-azaspiro[3.5]nonan-1-ones, demonstrating its utility in synthetic chemistry (Nikiforova et al., 2021).

- Huynh, Nguyen, and Nishino (2017) reported a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, illustrating an efficient method for creating complex spiro compounds (Huynh, Nguyen, & Nishino, 2017).

Wirkmechanismus

Target of Action

The primary targets of 1-Phenyl-2-azaspiro[3Spirocyclic oxetanes, including 2-oxa-7-azaspiro[35]nonane, have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects to enable higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site , an enzyme over-expressed in cancer cell lines.

Mode of Action

The exact mode of action of 1-Phenyl-2-azaspiro[3The presence of the spirocyclic oxetane motif in these compounds offers the hydrogen bonding capacity necessary for efficient binding to the his194 residue of nqo1 . This binding enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

The specific biochemical pathways affected by 1-Phenyl-2-azaspiro[3Given its potential interaction with nqo1, it may influence pathways related to this enzyme, which plays a crucial role in protecting cells against oxidative stress and in the metabolism of xenobiotics .

Result of Action

The molecular and cellular effects of 1-Phenyl-2-azaspiro[3Given its potential interaction with nqo1, it may influence the activity of this enzyme, potentially affecting cellular responses to oxidative stress and the metabolism of certain compounds .

Eigenschaften

IUPAC Name |

3-phenyl-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPADXOGTSKTMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)

![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)

![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)

![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)